BIo-11-dUTP tetralithium salt

Description

Molecular Formula and Weight

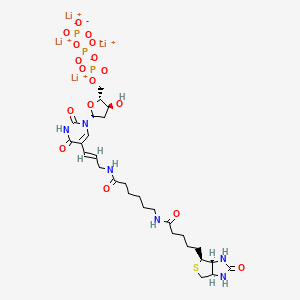

The dUTP moiety features a pyrimidine ring (2,4-dioxopyrimidin-1-yl) attached to a deoxyribose sugar and triphosphate group. The biotin component includes a tetrahydrothiophene ring fused to a ureido group, which is covalently linked to the nucleotide via an ε-aminocaproyl spacer .

Biotin-Linker-dUTP Conjugation Chemistry

The biotin moiety is conjugated to dUTP through a carboxamide bond formed between the carboxyl group of biotin and the aminoallyl group of dUTP. This reaction involves:

Key Functional Groups in Conjugation

| Component | Functional Group | Role |

|---|---|---|

| Biotin | Carboxyl (-COOH) | Reacts with aminoallyl group |

| dUTP | Aminoallyl (-NH₂) | Forms amide bond with biotin |

| Spacer | ε-Aminocaproyl | Provides 11-atom linkage |

This conjugation strategy ensures minimal steric hindrance, allowing efficient incorporation into DNA by polymerases such as Taq DNA polymerase and Klenow fragment .

Role of the 11-Atom Spacer in Molecular Functionality

The 11-atom spacer (ε-aminocaproyl) serves dual purposes:

- Enzymatic incorporation : Shorter spacers (e.g., 7-atom) improve dUTP integration into DNA but reduce biotin accessibility. The 11-atom spacer balances incorporation efficiency (70–80% of natural dTTP) and streptavidin binding capacity (Ka ≈ 10¹⁵ M⁻¹) .

- Stereochemical flexibility : The spacer’s aliphatic chain allows rotational freedom, positioning biotin optimally for interactions with detection proteins .

Comparative Spacer Performance

| Spacer Length | Incorporation Efficiency | Streptavidin Binding Efficiency |

|---|---|---|

| 7 atoms | High (~90%) | Low |

| 11 atoms | Moderate (~75%) | High |

| 16 atoms | Low (~50%) | Very high |

The 11-atom spacer is empirically optimized for applications like nick translation, random priming, and terminal deoxynucleotidyl transferase (TdT)-mediated labeling .

Tetralithium Salt Properties and Stability

The tetralithium salt form enhances aqueous solubility and stability:

Physicochemical Properties

Lithium ions (Li⁺) stabilize the triphosphate group through charge shielding, preventing aggregation and hydrolysis. This contrasts with sodium salts, which exhibit lower solubility in high-ionic-strength buffers .

Structural Impact of Lithium Ions

- Charge neutralization : Each Li⁺ coordinates with oxygen atoms on phosphate groups, reducing repulsion between adjacent nucleotides during enzymatic reactions.

- Thermal stability : Lithium salts withstand temperatures up to 95°C, making them suitable for PCR applications .

Properties

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Biotin

Biotin is first functionalized with a N-hydroxysuccinimide (NHS) ester to enhance reactivity. This involves dissolving biotin in dimethylformamide (DMF) and reacting it with N,N′-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine. The resulting biotin-NHS ester forms an amine-reactive intermediate.

Conjugation to Amino-Modified dUTP

The activated biotin is then coupled to 5-allylamino-dUTP, a nucleotide analog with a primary amine group at the C5 position of uracil. Reaction conditions include:

-

Solvent: A mixture of DMF and aqueous buffer (e.g., 0.1 M sodium borate, pH 8.5).

-

Molar Ratio: A 1:1 to 1:2 molar ratio of biotin-NHS ester to 5-allylamino-dUTP ensures efficient conjugation.

-

Reaction Time: 15–20 hours at room temperature with gentle stirring.

The 11-carbon spacer arm between biotin and dUTP is introduced during synthesis, typically using ε-aminocaproic acid derivatives or pre-functionalized biotin with extended linkers.

Neutralization and Intermediate Purification

Post-reaction, the mixture is neutralized with acetic acid and evaporated under reduced pressure. The crude product is dissolved in water and subjected to ion-exchange chromatography using DEAE-Sephadex A25 columns equilibrated with triethylammonium bicarbonate (TEAB) buffer. Elution with a gradient of 0–0.4 M TEAB isolates the biotinylated dUTP from unreacted starting materials.

Conversion to Tetralithium Salt

Following conjugation, the triethylammonium counterions are replaced with lithium ions to enhance solubility and stability. This is achieved via:

-

Cation Exchange: Passing the purified biotin-11-dUTP through a Dowex 50WX8 column in the Li⁺ form.

-

Lyophilization: The eluate is freeze-dried to obtain a lyophilized powder, which is reconstituted in 10 mM Tris-HCl (pH 7.5) with 1 mM EDTA for long-term storage.

Critical Parameters:

-

pH Adjustment: Maintain pH 7.5 ± 0.5 during final formulation to prevent nucleotide degradation.

-

Concentration: Final solutions are standardized to 1.0–1.1 mM using UV spectrophotometry (λ max = 280 nm, ε = 12.7 L mmol⁻¹ cm⁻¹).

Quality Control and Analytical Validation

Purity Assessment

Structural Confirmation

Functional Testing

-

Enzymatic Incorporation: Bio-11-dUTP is tested in PCR with Taq polymerase and nick translation assays. Optimal labeling efficiency is achieved at a 50:50 ratio of Bio-11-dUTP to natural dTTP.

-

Biotin-Avidin Binding: Streptavidin-coated beads quantify binding capacity, with ≥90% capture efficiency required for commercial batches.

| Condition | Degradation (12 Months) |

|---|---|

| –20°C (solution) | ≤5% loss of activity |

| –80°C (lyophilized) | ≤2% loss of activity |

| Room temperature (1 week) | ≥80% degradation |

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in reproducibility and cost:

-

Cost Drivers: 5-allylamino-dUTP (≈$1,200/g) and biotin-NHS ester (≈$800/g) account for 70% of material costs.

-

Yield Optimization: Reducing reaction volumes to 10–20 L and automating chromatography steps improve throughput.

-

Regulatory Compliance: Batches must meet ISO 13485 standards for in vitro diagnostics, with documentation of endotoxin levels (<0.05 EU/µg) .

Chemical Reactions Analysis

Types of Reactions: BIo-11-dUTP tetralithium salt primarily undergoes substitution reactions during its incorporation into DNA. It can be enzymatically incorporated into DNA in place of thymidine triphosphate (TTP) by various DNA polymerases.

Common Reagents and Conditions:

Enzymes: DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptase are commonly used to incorporate BIo-11-dUTP into DNA.

Reaction Conditions: The incorporation reactions are typically carried out in buffered solutions containing magnesium ions, which are essential for the activity of DNA polymerases. .

Major Products: The major product formed from these reactions is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods due to the strong interaction between biotin and avidin or streptavidin .

Scientific Research Applications

Key Applications

The versatility of Bio-11-dUTP allows it to be utilized in several key applications:

- Non-Radioactive DNA Labeling :

- Nick Translation :

- 3′-End Labeling :

- cDNA Synthesis :

- Primer Extension Reactions :

Case Study 1: Detection of Viral RNA

In a study focused on detecting viral RNA through hybridization techniques, researchers utilized Bio-11-dUTP to label RNA probes. The biotin-labeled probes were hybridized to target RNA sequences, allowing for detection via streptavidin-conjugated enzymes that produced a colorimetric signal. This method demonstrated high sensitivity and specificity for viral detection in clinical samples .

Case Study 2: Gene Expression Analysis

Another significant application was observed in gene expression analysis using quantitative PCR (qPCR). Researchers incorporated Bio-11-dUTP into cDNA synthesized from mRNA samples. The resulting biotin-labeled cDNA was then quantified using streptavidin-linked fluorescent detection methods. This approach provided reliable quantification of gene expression levels across different treatment conditions .

Mechanism of Action

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerases. The biotin moiety attached to the dUTP allows for the subsequent detection of the labeled DNA using avidin or streptavidin conjugates. The strong interaction between biotin and avidin or streptavidin enables the visualization of the labeled DNA through various detection methods, such as colorimetric or fluorimetric assays .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between BIo-11-dUTP and related compounds:

*Molecular weight approximated based on structural similarity.

Key Differences

Backbone and Labeling Target

- BIo-11-dUTP (deoxyuridine triphosphate) is DNA-specific, whereas Biotin-11-UTP (uridine triphosphate) labels RNA .

- Bio-16-ddUTP contains a dideoxy (dd) group, terminating DNA synthesis—critical for sequencing applications .

Biotin Position and Detection Efficiency

- BIo-11-dUTP’s shorter biotin linker (position 11) may introduce steric hindrance compared to Bio-16-dUTP , which has a longer spacer, improving streptavidin binding in bulky complexes .

Alternative Labels

- DIG-11-dUTP replaces biotin with digoxigenin, enabling anti-digoxigenin antibody-based detection. This is preferred in plant studies (e.g., bixin biosynthesis in Bixa orellana) to avoid endogenous biotin interference .

Non-Biotinylated Analogs

- ATP3S tetralithium salt (adenosine 5’-(3-thiotriphosphate)) is a non-biotinylated analog used to study polymerase processivity and ATPase activity in replication factor C .

DNA Polymerase Compatibility

Sensitivity and Specificity

- Studies using BIo-11-dUTP in non-radioactive reverse transcriptase assays achieved detection limits comparable to radioactive methods, highlighting its utility in clinical virology .

- DIG-11-dUTP showed superior performance in plant tissue in situ hybridization, avoiding background noise from endogenous biotin .

Commercial Availability

- Suppliers like Enzo Life Sciences offer BIo-11-dUTP (ENZ-42806) alongside variants such as Bio-16-dUTP (ENZ-42811) and Bio-16-ddUTP (ENZ-42813) .

Biological Activity

BIo-11-dUTP tetralithium salt, also known as biotin-11-2′-deoxyuridine-5′-triphosphate, is a modified nucleotide extensively used in molecular biology for non-radioactive DNA labeling. This compound is particularly noted for its ability to facilitate various applications such as DNA labeling, cDNA synthesis, and primer extension reactions. The "11" in its name signifies the number of carbon atoms in the linker between dUTP and biotin, which enhances the interaction with avidin or streptavidin, making it a valuable tool in genetic research and diagnostics.

BIo-11-dUTP tetralithium salt is enzymatically incorporated into DNA during several key processes:

- Nick Translation : This method involves the incorporation of labeled nucleotides into DNA to facilitate the detection of specific sequences.

- Random Priming : Here, the compound is used to label DNA fragments during amplification processes.

- PCR (Polymerase Chain Reaction) : BIo-11-dUTP can replace thymidine triphosphate (TTP) in PCR reactions, allowing for the generation of biotin-labeled DNA products.

The incorporation of BIo-11-dUTP into DNA occurs through substitution reactions facilitated by various DNA polymerases, including Taq polymerase and Klenow fragment. These enzymes utilize the compound in place of TTP, resulting in biotin-labeled DNA that can be detected using colorimetric or fluorimetric methods due to the strong affinity between biotin and avidin or streptavidin .

BIo-11-dUTP exhibits several important biochemical properties:

- Purity : Typically greater than 96% as assessed by various analytical techniques (IEC, TLC, NMR).

- Concentration : Commonly supplied as a 1 mM aqueous solution buffered with 10 mM Tris-HCl at pH 7.5.

- Storage Conditions : Recommended storage at -20°C to maintain stability .

Applications

The versatility of BIo-11-dUTP tetralithium salt is reflected in its wide range of applications:

- DNA Labeling : Used for non-radioactive labeling in molecular biology techniques.

- cDNA Synthesis : Incorporated during reverse transcription to quantify specific RNA sequences.

- Primer Extension Reactions : Facilitates studies on DNA-protein interactions and replication mechanisms.

- In Situ Hybridization : Employed to detect specific nucleic acid sequences within cells and tissues .

Case Studies and Research Findings

Research has demonstrated the effectiveness of BIo-11-dUTP in various experimental settings:

- A study highlighted its application in detecting low-abundance RNA transcripts using non-radioactive methods. The sensitivity achieved was comparable to traditional radioactive techniques but with enhanced safety and ease of use .

- In another case, BIo-11-dUTP was utilized for labeling probes in hybridization assays, significantly improving detection limits for nucleic acids compared to conventional methods .

Comparative Analysis

The following table summarizes key features and applications of BIo-11-dUTP compared to other labeling methods:

| Feature/Application | BIo-11-dUTP | Radioactive Labeling | Other Non-Radioactive Methods |

|---|---|---|---|

| Sensitivity | High (0.1 pg detection) | Very high sensitivity | Moderate |

| Safety | Non-radioactive | Requires careful handling | Generally safe |

| Ease of Use | Simple protocols | Complex setup | Varies |

| Cost | Competitive pricing | Generally higher | Varies |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Bio-11-dUTP incorporation into DNA during labeling experiments?

- Methodological Answer : Use streptavidin-based detection systems (e.g., streptavidin-HRP or fluorescent streptavidin conjugates) coupled with spectrophotometric or fluorometric assays. For quantification, compare labeled DNA against a standard curve of biotinylated controls. Ensure baseline correction using unlabeled DNA to account for nonspecific binding .

Q. What experimental controls are essential when using Bio-11-dUTP to avoid false positives in hybridization assays?

- Methodological Answer : Include (i) a no-template control (NTC) to detect reagent contamination, (ii) a non-biotinylated dUTP control to assess baseline signal, and (iii) a competition assay with free biotin to confirm specificity of streptavidin binding. Validate using alternative detection methods, such as dot-blot assays with anti-biotin antibodies .

Q. How does the tetralithium salt formulation impact solubility and stability in enzymatic reactions?

- Methodological Answer : Dissolve Bio-11-dUTP in Tris-HCl buffer (pH 7.5) to prevent precipitation. Avoid high concentrations of divalent cations (e.g., Mg²⁺), which may form insoluble salts. Monitor stability via HPLC to detect hydrolysis products, particularly in long-term storage (-20°C, desiccated) .

Advanced Research Questions

Q. How can researchers optimize Bio-11-dUTP labeling efficiency in in situ RT-PCR workflows?

- Methodological Answer : Pre-treat tissue sections with proteinase K to enhance probe penetration. Titrate Bio-11-dUTP concentration (e.g., 0.1–1.0 mM) to balance signal intensity and nonspecific background. Use DIG-labeled dUTP as a parallel control to validate labeling specificity . For enzymatic incorporation, verify polymerase compatibility (e.g., Taq vs. proofreading enzymes) using gel electrophoresis .

Q. What strategies resolve contradictions in Bio-11-dUTP labeling efficiency across different cell types?

- Methodological Answer : Perform kinetic studies to compare nucleotide uptake rates (e.g., pulse-chase experiments). Assess cell-specific differences in thymidine kinase activity, which mediates dUTP incorporation. Cross-validate using alternative labeling methods (e.g., EdU/Click chemistry) and quantify via flow cytometry .

Q. How can researchers design experiments to distinguish between de novo synthesis and repair-driven incorporation of Bio-11-dUTP?

- Methodological Answer : Combine Bio-11-dUTP with inhibitors of DNA repair pathways (e.g., PARP inhibitors) and compare labeling intensity with untreated samples. Use synchronized cell cultures to isolate S-phase-specific incorporation. Validate via dual labeling with BrdU and immunofluorescence co-localization .

Q. What analytical approaches address batch-to-batch variability in Bio-11-dUTP purity for sensitive assays?

- Methodological Answer : Characterize each batch using HPLC-MS to confirm ≥90% purity (critical for low-abundance targets). Normalize activity via a reference standard in a model system (e.g., E. coli pol I incorporation assay). Document lot-specific data in supplementary materials for reproducibility .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret unexpected signal saturation in Bio-11-dUTP-based assays?

- Methodological Answer : Perform serial dilution of labeled DNA to identify the linear detection range. Check for streptavidin aggregation by dynamic light scattering (DLS). If saturation persists, switch to fluorophores with higher photostability (e.g., Alexa Fluor 647) or reduce incubation times .

Q. What statistical frameworks are recommended for comparing Bio-11-dUTP labeling across heterogeneous samples?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Normalize signals to internal controls (e.g., housekeeping genes). For spatial assays (e.g., tissue sections), use image analysis software (e.g., Fiji/ImageJ) to quantify pixel intensity and correct for background .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.